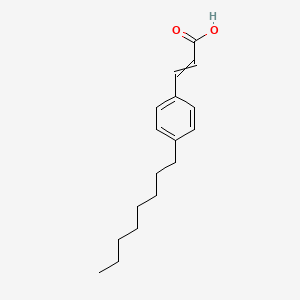

3-(4-Octylphenyl)prop-2-enoic acid

Description

3-(4-Octylphenyl)prop-2-enoic acid is a substituted cinnamic acid derivative characterized by a phenyl ring with an octyl chain at the para position and a propenoic acid group at the meta position. The octyl substituent imparts significant lipophilicity, distinguishing it from simpler cinnamic acid analogs.

Properties

CAS No. |

1223-53-6 |

|---|---|

Molecular Formula |

C17H24O2 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

3-(4-octylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C17H24O2/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17(18)19/h9-14H,2-8H2,1H3,(H,18,19) |

InChI Key |

RGUSGOMPDDPYTR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C=CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-Octylphenyl)prop-2-enoic acid with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Selected Analogs

*Inferred from synthetic protocols for analogous compounds.

Key Observations:

Substituent Effects on Physicochemical Properties: The octyl chain in the target compound enhances hydrophobicity, making it suitable for lipid-rich environments (e.g., membrane penetration). Methoxy and hydroxy groups () balance polarity and stability, enabling applications in UV-protective cosmetics or antioxidant formulations .

3-O-Feruloylquinic acid () demonstrates how esterification modifies pharmacokinetics, delaying metabolic breakdown compared to free acids .

Analytical and Industrial Applications :

- Hydrophobic analogs like the target compound may serve as intermediates in surfactant or polymer synthesis.

- Polar derivatives (e.g., ) are prioritized as reference standards due to their stability and spectral properties .

Research Findings and Methodological Insights

- Structural Elucidation: Compounds like 3-(4-aminophenyl)prop-2-enoic acid were identified using NMR and MS (), methods applicable to the target compound for confirming substituent placement .

- Hydrogen-Bonding Networks : highlights the role of substituents in dictating crystal packing via hydrogen bonds, which is critical for understanding the solid-state stability of analogs .

- Database Integration : Tools like PubChem () provide multimodal data (e.g., structural graphs, descriptors) for comparing physicochemical profiles across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.